molecular formula C8H2BrF7O B3043522 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride CAS No. 883521-27-5

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride

Cat. No.: B3043522
CAS No.: 883521-27-5
M. Wt: 326.99 g/mol
InChI Key: AQZLLUWPHAEDTE-UHFFFAOYSA-N
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Description

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride is a chemical compound with the molecular formula C8H2BrF7O. It is known for its unique structure, which includes bromine, methoxy, tetrafluoro, and trifluoromethyl groups attached to a benzene ring. This compound is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride typically involves the bromination of methoxy-2,3,5,6-tetrafluoro-benzotrifluoride. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .

Scientific Research Applications

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromomethoxy-2,3,5,6-tetrafluoro-benzotrifluoride is unique due to its combination of bromine, methoxy, tetrafluoro, and trifluoromethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(bromomethoxy)-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrF7O/c9-1-17-7-5(12)3(10)2(8(14,15)16)4(11)6(7)13/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZLLUWPHAEDTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC1=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrF7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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